molecular formula C16H16N2O5 B14579856 N-(3-Hydroxypropyl)-4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide CAS No. 61470-59-5

N-(3-Hydroxypropyl)-4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide

Cat. No.: B14579856
CAS No.: 61470-59-5
M. Wt: 316.31 g/mol
InChI Key: LTSKPVXMHHIZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Hydroxypropyl)-4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide is a synthetic organic compound that features a nitrofuran moiety, a benzamide group, and a hydroxypropyl side chain

Properties

CAS No.

61470-59-5

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

N-(3-hydroxypropyl)-4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide

InChI

InChI=1S/C16H16N2O5/c19-11-1-10-17-16(20)13-5-2-12(3-6-13)4-7-14-8-9-15(23-14)18(21)22/h2-9,19H,1,10-11H2,(H,17,20)

InChI Key

LTSKPVXMHHIZAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxypropyl)-4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide typically involves the following steps:

    Formation of the nitrofuran intermediate: This step involves the synthesis of (E)-3-(5-nitrofuran-2-yl)acrylaldehyde.

    Coupling reaction: The nitrofuran intermediate is then coupled with 4-aminobenzamide under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxypropyl)-4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxypropyl side chain can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products

    Oxidation: Oxidized derivatives of the nitrofuran moiety.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the hydroxypropyl side chain.

Scientific Research Applications

N-(3-Hydroxypropyl)-4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial properties due to the presence of the nitrofuran moiety.

    Medicine: Investigated for its potential use as an antibiotic or antifungal agent.

Mechanism of Action

The mechanism of action of N-(3-Hydroxypropyl)-4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide involves the interaction of the nitrofuran moiety with bacterial enzymes. The compound is believed to enter bacterial cells and undergo reduction, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components . This results in the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Hydroxypropyl)-4-[2-(5-nitrofuran-2-yl)ethenyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the hydroxypropyl side chain and the benzamide group differentiates it from other nitrofuran derivatives and may enhance its solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.